![molecular formula C24H16S B13679202 1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
1,3-Diphenylnaphtho[2,3-c]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylnaphtho[2,3-c]thiophene is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring and substituted with phenyl groups at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylnaphtho[2,3-c]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diaryl-buta-1-enes through a sulfuration/annulation reaction. This process involves the cleavage of multiple C-H bonds, including inert C(sp3)-H bonds adjacent to alkyl carbon, C(sp3)-H bonds adjacent to double bonds, and C(sp2)-H bonds .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve multicomponent reactions and condensation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylnaphtho[2,3-c]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1,3-Diphenylnaphtho[2,3-c]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylnaphtho[2,3-c]thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Naphtho[2,3-c]thiophene: Similar structure but without the phenyl substitutions.
1,3-Diphenylthiophene: Contains phenyl groups but lacks the fused naphthalene ring.
Uniqueness
1,3-Diphenylnaphtho[2,3-c]thiophene is unique due to its fused ring structure and phenyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science .
Propiedades
Fórmula molecular |
C24H16S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1,3-diphenylbenzo[f][2]benzothiole |
InChI |
InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
PZHNNICYPYWYBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
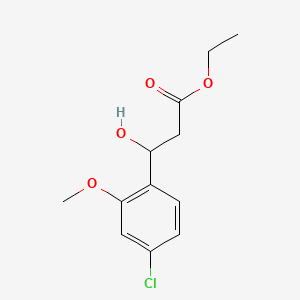



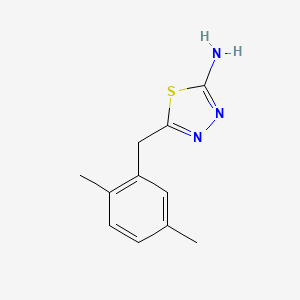
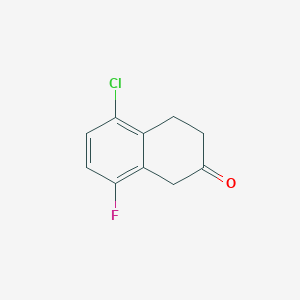
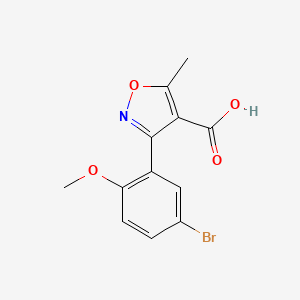
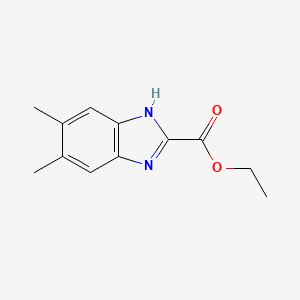


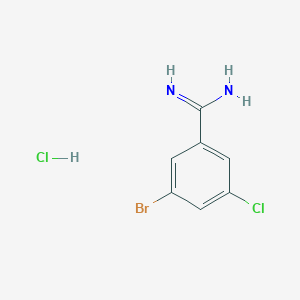
![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)

